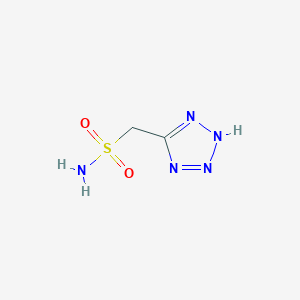
(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a methanesulfonamide group attached to the tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with 5-aminotetrazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
5-aminotetrazole+methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-aminotetrazole: A precursor in the synthesis of (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide.
Methanesulfonamide: Shares the sulfonamide group but lacks the tetrazole ring.
Tetrazole: The parent compound of the tetrazole family.
Uniqueness
This compound is unique due to the combination of the tetrazole ring and the methanesulfonamide group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the individual components.
Biologische Aktivität
(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. It belongs to the class of sulfonamides, which are known for their antibacterial properties. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C3H6N4O2S |
| Molecular Weight | 158.17 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial growth. It acts by:
- Inhibition of Dihydropteroate Synthase : Similar to traditional sulfonamides, it competes with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis and growth.
Antibacterial Properties
Research has demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 16 | |
| Staphylococcus aureus | 8 | |
| Klebsiella pneumoniae | 32 |
Case Studies
- In Vitro Studies : A study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. Results indicated a notable reduction in bacterial viability at concentrations as low as 8 µg/mL.
- Animal Models : In a murine model of infection caused by Staphylococcus aureus, administration of the compound resulted in a significant decrease in bacterial load in tissues compared to untreated controls.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Antibacterial Agent : Its primary application is as an antibacterial agent in treating infections caused by susceptible bacteria.
- Antifungal Activity : Preliminary studies suggest that it may also possess antifungal properties; however, further research is needed to confirm these findings.
Eigenschaften
Molekularformel |
C2H5N5O2S |
|---|---|
Molekulargewicht |
163.16 g/mol |
IUPAC-Name |
2H-tetrazol-5-ylmethanesulfonamide |
InChI |
InChI=1S/C2H5N5O2S/c3-10(8,9)1-2-4-6-7-5-2/h1H2,(H2,3,8,9)(H,4,5,6,7) |
InChI-Schlüssel |
TXGXNNOTKKBPND-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=NNN=N1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















